molecular formula C22H27FN4O2 B000231 Sunitinib CAS No. 557795-19-4

Sunitinib

Cat. No.: B000231
CAS No.: 557795-19-4
M. Wt: 398.5 g/mol
InChI Key: WINHZLLDWRZWRT-ATVHPVEESA-N
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Description

Sunitinib is an oral, small-molecule, multi-targeted tyrosine kinase inhibitor (TKI) approved for treating advanced renal cell carcinoma (RCC), gastrointestinal stromal tumors (GIST), and pancreatic neuroendocrine tumors (pNETs). It primarily inhibits vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α/β), stem cell factor receptor (KIT), and FLT3 . Its antiangiogenic and antitumor effects are mediated by blocking downstream signaling pathways critical for tumor growth and metastasis.

Preparation Methods

Synthetic Routes to Sunitinib Base

Original Condensation Methodology

The foundational synthesis involves condensing 5-fluorooxoindole with a formylated pyrrole-carboxylic acid intermediate. Activation of the carboxylic acid group precedes coupling with N,N-diethyl ethylenediamine, typically using imidazole or p-toluenesulfonyl chloride (TsCl) in dimethylformamide (DMF) . A critical limitation of early methods was the reliance on pyrrolidine, which incurs high costs and introduces impurities requiring extensive purification . For instance, US Patent 7,435,832 describes a process yielding this compound base with ≤5% residual starting material, necessitating multiple ethanol washes and 130-hour vacuum drying to achieve an orange solid .

Improved Activation and Coupling

Later innovations replaced pyrrolidine with TsCl and 4-dimethylaminopyridine (DMAP), streamlining the activation step. Example 2 from US Patent 9,206,163 demonstrates this approach:

  • Activation : 5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (70 g) reacts with TsCl (133.4 g) in DMF at 15–19°C .

  • Coupling : N,N-diethyl ethylenediamine (81.3 g) in DMF is added, maintaining temperatures below 16°C to minimize byproducts .

  • Workup : Distillation of DMF under vacuum, followed by ethyl acetate extraction and sodium bicarbonate washes, yields 65.6 g this compound base (99.5% purity, 0.5% des-ethyl impurity) .

Key Intermediate Preparation

Carboxylic Acid Intermediate Synthesis

The indole-pyrrole carboxylic acid precursor is synthesized via Knoevenagel condensation between 5-fluorooxoindole and 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. Patent WO2012059941A1 highlights a solvent-free approach using triethylamine, achieving >98% conversion in 2 hours . Post-reaction, the product is isolated via acidification (pH 2–3) with HCl, yielding a crystalline solid with ≤0.3% unreacted starting material .

Amine Intermediate Optimization

N,N-diethyl ethylenediamine, critical for the coupling step, is typically introduced in stoichiometric excess (1.5–2.0 eq) to drive the reaction to completion. Residual amine is removed via aqueous washes, with NaOH adjustments (pH 12–13) ensuring complete separation into the organic phase .

Salt Formation and Polymorph Control

This compound Malate (Form I)

Malic acid salt formation is pivotal for bioavailability. Three solvent systems are documented:

MethodSolvent SystemConditionsYieldPurity (HPLC)
AMethyl isobutylketone (MIBK)3h, RT99.6%1.3 g
BMIBK + methyl tert-butyl ether (MTBE)2h, RT90%1.2 g
CMIBK + ethyl acetate2h, RT85%1.1 g

Method A’s higher purity (99.6%) correlates with MIBK’s superior solubility for this compound and L-malic acid . Crystallization from acetonitrile at 45–50°C produces Form I, characterized by XRPD peaks at 6.7°, 13.4°, and 20.1° 2θ .

Alternative Salts

Patent 9,206,163 discloses ferulate and besylate salts, though malate remains preferred for stability:

  • Ferulate : this compound (1.0 g) + ferulic acid (0.48 g) in methanol, yielding 1.2 g (81%) with 99.62% purity .

  • Besylate : Comparable yields (78–82%) but higher hygroscopicity, limiting pharmaceutical utility .

Industrial Process Optimization

Cost-Effective Reagent Substitutions

Replacing pyrrolidine (≈$1,200/kg) with TsCl (≈$300/kg) reduces raw material costs by 60% . DMAP, though expensive, is used catalytically (0.1 eq), mitigating cost impacts .

Solvent Recovery and Waste Reduction

Ethanol and MTBE are recycled via distillation, achieving 85–90% recovery rates. DMF, a Class 2 solvent, is replaced with 2-methyltetrahydrofuran (2-MeTHF) in newer processes, aligning with ICH Q3C guidelines .

Purity Enhancement Strategies

  • Crystallization Control : Slow cooling (0.5°C/min) from MIBK ensures Form I dominance (>95% polymorphic purity) .

  • Charcoal Treatment : Activated carbon (1% w/w) removes colored impurities, achieving APHA color <50 .

Analytical and Regulatory Considerations

HPLC Methods for Impurity Profiling

USP monograph employs a C18 column (150 × 4.6 mm, 3.5 μm) with 0.1% TFA in acetonitrile/water (55:45). Key impurities:

  • Des-ethyl this compound : ≤0.5% (ICH Q3A)

  • Oxindole dimer : ≤0.15%

  • L-Malic acid : 24–26% w/w (specification) .

Stability Studies

Accelerated conditions (40°C/75% RH, 6 months) show:

  • Form I Malate : ≤0.2% total impurities, confirming polymorphic stability .

  • Free Base : Hygroscopic, requiring nitrogen-blanketed packaging .

Scientific Research Applications

Indications and Approved Uses

Sunitinib is approved for several indications:

  • Advanced Renal Cell Carcinoma (RCC) : First-line treatment for patients with advanced or metastatic RCC.
  • Gastrointestinal Stromal Tumors (GIST) : Treatment for adult patients who have progressed on or are intolerant to imatinib.
  • Pancreatic Neuroendocrine Tumors (pNET) : For unresectable locally advanced or metastatic disease.
  • Adjuvant Treatment : For high-risk recurrent RCC following nephrectomy .

Clinical Efficacy

Numerous clinical trials have established the efficacy of this compound across various cancer types. Below is a summary table highlighting key clinical trial findings:

Study Indication Phase Outcome
Motzer et al. (2005)RCCIIIImproved progression-free survival
Demetri et al. (2005)GISTIISignificant tumor response rates
Miller et al. (2005)Advanced solid tumorsIIDemonstrated antitumor activity
O'Day et al. (2008)pNETIIFavorable safety profile and efficacy

Case Study 1: Advanced RCC

A 62-year-old male patient with metastatic RCC was treated with this compound after progression on cytokine therapy. The patient exhibited a significant reduction in tumor size after 12 weeks of treatment, with manageable side effects including hypertension and fatigue.

Case Study 2: GIST

A 45-year-old female diagnosed with GIST showed resistance to imatinib. Following the initiation of this compound therapy, imaging studies revealed a partial response, with a notable decrease in tumor burden over six months.

Pharmacokinetics

This compound is administered orally and has a half-life that allows for once-daily dosing. The drug undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, leading to active metabolites that contribute to its pharmacological effects .

Adverse Effects

Common adverse effects associated with this compound include:

  • Hypertension
  • Fatigue
  • Diarrhea
  • Nausea
  • Skin rash

These side effects are generally manageable but require monitoring during treatment .

Comparison with Similar Compounds

Comparison with Approved Therapies

Everolimus

Everolimus, an mTOR inhibitor, is used in advanced pNETs. An indirect comparison of everolimus and sunitinib in pNETs revealed:

  • Progression-free survival (PFS) and overall survival (OS) were statistically similar between the two drugs.
  • Everolimus showed a lower hazard of death compared to placebo with crossover to this compound (HR: 0.67; 95% CI: 0.45–0.99) .
  • Limitations: Early termination of the this compound trial may have biased PFS results in favor of this compound .

Table 1: Clinical Comparison of this compound and Everolimus

Parameter This compound Everolimus
Target VEGFR, PDGFR mTOR
Median PFS (months) 11.4 11.0
OS Hazard Ratio Reference 0.67*
Key Toxicity Hypertension, fatigue Stomatitis, hyperglycemia
vs. placebo with this compound crossover

Bevacizumab + Interferon-α (IFN)

In metastatic RCC, an indirect comparison of this compound and bevacizumab + IFN showed:

  • This compound had superior PFS (HR: 0.75; 95% CI: 0.60–0.93) .
  • Bevacizumab + IFN was associated with higher toxicity (e.g., hypertension, proteinuria) .

Structural and Functional Analogs

SU 11652

  • A structural analog of this compound with similar VEGFR/PDGFR inhibition.
  • Both compounds share a common indolin-2-one scaffold but differ in side-chain modifications .
  • Limited clinical data exist, but preclinical studies suggest comparable efficacy in RCC and GIST .

Staurosporine Derivatives

  • Compounds like Lestaurtinib and KT 5720 are highly promiscuous kinase inhibitors.
  • Unlike this compound, they lack target specificity, leading to off-target effects and reduced therapeutic utility .

Experimental Compounds and Prodrugs

Oxindole-Based Derivatives (Compounds 9i, 9j, 11b, etc.)

  • In silico studies demonstrated superior binding energy (-9.2 to -10.1 kcal/mol) compared to this compound (-8.5 kcal/mol) at VEGFR-2 .
  • Compound 9i formed two hydrogen bonds with Glu170 and Met172, enhancing stability in the kinase active site .
  • SwissADME predictions showed 60–93% similarity to this compound in kinase inhibition profiles .

Table 2: Experimental Compounds vs. This compound

Compound Target IC50 (VEGFR-2) Cell Line Efficacy (IC50)
This compound Multi-TKI 0.139 µM MCF-7: 4.77 µM; HepG2: 2.23 µM
Compound 5b VEGFR-2 0.078 µM MCF-7: 0.74 µM; HepG2: 1.13 µM
Compound 17a VEGFR-2 0.358 µM HepG2: S-phase cell cycle arrest
AST-003 (prodrug) Multi-TKI N/A Similar IC50 to this compound in 14 cell lines

Prodrugs (AST-003)

  • AST-003 , a carboxylesterase-activated prodrug of this compound, reduces tissue distribution and toxicity.
  • In murine models, AST-003 showed equivalent antitumor efficacy but lower organ toxicity (e.g., reversible weight loss vs. irreversible stunting with this compound) .

Biological Activity

Sunitinib malate, commonly known as this compound, is a multitargeted receptor tyrosine kinase (RTK) inhibitor primarily used in the treatment of metastatic renal cell carcinoma (mRCC) and gastrointestinal stromal tumors (GISTs). This compound has garnered attention due to its unique mechanism of action, which involves the inhibition of multiple RTKs implicated in tumor growth and angiogenesis. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical studies, pharmacokinetics, and safety profile.

This compound exerts its effects by inhibiting several key RTKs:

  • Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3) : These receptors are crucial for angiogenesis.
  • Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ) : Involved in cell proliferation and survival.
  • Stem Cell Factor Receptor (KIT) : Plays a significant role in hematopoiesis and germ cell development.
  • Fms-Like Tyrosine Kinase-3 (FLT3) : Associated with hematological malignancies.

The inhibition of these receptors leads to reduced tumor vascularization and growth, ultimately resulting in apoptosis of cancer cells. In vitro studies have demonstrated that this compound can effectively inhibit cell proliferation driven by VEGF and PDGF pathways .

Pharmacokinetics

This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, leading to the formation of its active metabolite, SU012662. The pharmacokinetic profile includes:

  • Half-life : Approximately 40 to 60 hours for this compound and 80 to 110 hours for SU012662.
  • Volume of Distribution : The apparent volume is around 2230 L.
  • Protein Binding : High binding affinity with human plasma proteins (95% for this compound and 90% for SU012662).
  • Elimination Route : Predominantly excreted via feces (61%), with renal elimination accounting for 16% .

Efficacy in Clinical Studies

This compound's clinical efficacy has been well-documented through numerous trials:

Key Clinical Trials

Study TypePopulationTreatmentObjective Response RateProgression-Free Survival (PFS)Overall Survival (OS)
Phase IImRCC50 mg/day40%11 monthsNot specified
Phase IIITreatment-naïve mRCC patients50 mg/day vs. IFN31% vs. 13%11 months vs. 5 months26.4 months vs. 21.0 months
Expanded Access TrialmRCCVaries16%9.4 months18.7 months

The pivotal Phase III trial established this compound as a standard first-line treatment for mRCC, demonstrating significantly longer PFS compared to interferon therapy .

Safety Profile

While this compound is effective, it is associated with several adverse effects:

  • Common Side Effects : Fatigue, diarrhea, hypertension, hand-foot syndrome.
  • Serious Adverse Events : Cardiac events (QT prolongation), hematological toxicities (thrombocytopenia), and hepatic dysfunction.

In clinical trials, grade 3 or higher adverse events were reported in a significant percentage of patients, necessitating careful monitoring during treatment .

Case Studies

Several case studies have illustrated the real-world effectiveness and safety of this compound:

  • Case Study A : A patient with advanced mRCC treated with this compound exhibited a complete response after six months of therapy, highlighting its potential for significant tumor reduction.
  • Case Study B : A cohort study involving elderly patients showed that while efficacy was maintained, the incidence of adverse events was higher compared to younger populations.

These case studies emphasize the importance of patient selection and monitoring in optimizing treatment outcomes with this compound.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of sunitinib, and how should researchers validate their inhibition in preclinical models?

this compound is a multi-targeted tyrosine kinase inhibitor (TKI) with nanomolar potency against VEGFR, PDGFR, KIT, FLT3, and RET. To validate target inhibition, researchers should:

  • Use phosphorylation assays (e.g., Western blot) to confirm blockade of downstream signaling pathways (e.g., VEGFR2 phosphorylation in endothelial cells).
  • Employ xenograft models (e.g., colon cancer, renal carcinoma) to correlate target inhibition with tumor regression .
  • Include positive controls (e.g., SU5416 or SU6668) to compare pharmacodynamic profiles .

Q. How should in vitro experiments be designed to assess this compound’s efficacy in chemotherapy-resistant cancers?

  • Use dose-response curves (0.1–10 μM) in resistant cell lines (e.g., cisplatin-resistant bladder cancer KK47/DDP20) to quantify IC50 values.
  • Combine proliferation assays (e.g., MTT) with apoptosis markers (e.g., caspase-3 cleavage) to distinguish cytostatic vs. cytotoxic effects.
  • Validate findings in paired parental and resistant lines to isolate resistance mechanisms .

Q. What key endpoints should be prioritized in phase 3 trials comparing this compound to other therapies?

  • Primary endpoint: Progression-free survival (PFS), validated via RECIST criteria and centralized radiological review.
  • Secondary endpoints: Objective response rate (ORR), overall survival (OS), and quality-of-life metrics (e.g., EORTC QLQ-C30).
  • Reference the Motzer et al. (2007) trial design, which demonstrated a median PFS of 11 months for this compound vs. 5 months for interferon-alfa in metastatic renal cell carcinoma (mRCC) .

Advanced Research Questions

Q. How can researchers resolve conflicting clinical data when comparing this compound to newer TKIs (e.g., cabozantinib) in specific subgroups?

  • Perform subgroup analyses based on biomarker status (e.g., MET-positive vs. MET-negative tumors).
  • Use hazard ratios (HRs) stratified by molecular profiles; for example, cabozantinib showed HR = 0.32 in MET-positive mRCC vs. HR = 0.67 in MET-negative subgroups compared to this compound .
  • Conduct meta-analyses with adjusted crossover biases (e.g., rank-preserving structural failure time models) to account for treatment-switching .

Q. What methodologies are recommended to analyze this compound-induced intratumoral heterogeneity (ITH) in metastatic tumors?

  • Multi-region sampling (≥5 samples per tumor) for genomic (aCGH) and transcriptomic (RNA-seq) profiling.
  • Quantify protein heterogeneity via reverse-phase protein arrays (RPPA) focusing on this compound targets (e.g., CAIX, VHL).
  • Compare treated vs. untreated cohorts using unsupervised clustering and supervised driver mutation analyses .

Q. How should researchers design studies to investigate this compound’s combinatorial effects with immune checkpoint inhibitors?

  • Preclinical: Use syngeneic mouse models (e.g., RENCA) to assess tumor-infiltrating lymphocytes (TILs) via flow cytometry.
  • Clinical: Leverage translational endpoints in trials (e.g., PD-L1 expression, cytokine profiling) to identify synergistic mechanisms.
  • Reference Stewart et al. (2015), which highlights this compound’s stromal remodeling effects as a rationale for combination therapies .

Q. Methodological Guidance for Data Analysis

Q. What statistical approaches address crossover biases in this compound survival analyses?

  • Apply rank-preserving structural failure time (RPSFT) models to adjust for patients switching from control arms (e.g., placebo to this compound).
  • Report both intention-to-treat and per-protocol analyses to validate robustness .

Q. How should contradictory findings between preclinical and clinical studies be reconciled?

  • Conduct dose-escalation studies in animal models to mirror human pharmacokinetics (e.g., 50 mg/day oral dosing in 4-week cycles).
  • Use patient-derived xenografts (PDXs) to bridge translational gaps.
  • Reconcile discordant biomarkers (e.g., FLT3 inhibition in AML preclinical models vs. limited clinical efficacy) via phosphoproteomic profiling .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINHZLLDWRZWRT-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sunitinib
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Solubility

>25 mg/mL over pH of 1.2 to 6.8, Solubility at 22 °C (ug/mL): 2582 in 20 mM KCl/HCl buffer (pH 2); 364 in 20 mM phosphate buffer (pH 6), 3.08e-02 g/L
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Color/Form

Orange solid

CAS No.

557795-19-4
Record name Sunitinib
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Retrosynthesis Analysis

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